molecular formula C4H9ClO B104041 2-Chloroethyl ethyl ether CAS No. 628-34-2

2-Chloroethyl ethyl ether

Cat. No.: B104041
CAS No.: 628-34-2
M. Wt: 108.57 g/mol
InChI Key: GPTVQTPMFOLLOA-UHFFFAOYSA-N
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Description

2-Chloroethyl ethyl ether, also known as this compound, is a useful research compound. Its molecular formula is C4H9ClO and its molecular weight is 108.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Atmospheric and Environmental Studies

2-Chloroethyl ethyl ether has been studied for its interactions with atmospheric components. Research by Dalmasso et al. (2012) explored the kinetics of its reactions with chlorine atoms in the troposphere, providing insights into its atmospheric lifetimes and potential environmental impacts, including ozone depletion and global warming potentials (Dalmasso, Taccone, Nieto, Cometto, & Lane, 2012). Similarly, a kinetic study by the same authors (2010) on its reaction with hydroxyl radicals under atmospheric conditions further elucidates its environmental fate (Dalmasso, Taccone, Nieto, Cometto, & Lane, 2010).

Polymerization Research

The compound's application in polymer science is evident in research conducted by Chabani et al. (2011), where 2-chloroethyl vinyl ether, a related compound, was polymerized using a Montmorillonite sheet silicate clay, demonstrating its potential in producing polymers (Chabani, Yahiaoui, Hachemaoui, & Belbachir, 2011).

Chemical Synthesis and Reactivity

The reactivity and application in chemical synthesis of this compound are explored in various studies. For example, Arbuzov and Nuretdinova (1963) investigated its addition to unsaturated compounds, which is relevant for understanding its reactivity in organic synthesis (Arbuzov & Nuretdinova, 1963). Additionally, research on its thermal decomposition provides insight into its stability and potential applications in high-temperature processes (Parandaman & Rajakumar, 2017).

Toxicity and Waste Treatment Studies

There are studies assessing the treatability and toxicity of this compound in waste stabilization ponds, providing important information on its environmental and health impacts (Ramey & Davis, 1989).

Electronic and Battery Research

In the field of electronics and battery technology, research on modified poly(ether ether ketone) nonwoven membranes demonstrates the use of derivatives of this compound in enhancing battery performance (Li, Wang, Han, Zhang, Li, Tang, Xu, & Xu, 2018).

Safety and Hazards

2-Chloroethyl ethyl ether is highly flammable and harmful if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and to use only in well-ventilated areas .

Properties

IUPAC Name

1-chloro-2-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTVQTPMFOLLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211882
Record name Ethane, 1-chloro-2-ethoxy- (9CI)
Source EPA DSSTox
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Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-34-2
Record name 1-Chloro-2-ethoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-34-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, 2-chloroethyl ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1-chloro-2-ethoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyl ethyl ether
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Record name 2-Chloroethyl ethyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Chloroethyl ethyl ether in the polymerization of isobutylene, and how does its structure influence this role?

A1: this compound acts as a key component in the catalytic complex for isobutylene polymerization. Research has shown that when combined with ethylaluminum dichloride (EtAlCl2) and tert-butyl chloride, it forms a soluble complex in hexanes that effectively catalyzes the reaction [, ]. This complex enables the production of highly reactive polyisobutylene (HR PIB) with high exo-olefin content.

Q2: Can you elaborate on the degradation of this compound in the atmosphere?

A2: A study employed quantum chemical calculations to investigate the nighttime atmospheric degradation of this compound initiated by NO3 radicals []. This degradation process is primarily driven by hydrogen abstraction from the methylene (–CH2–) group of the ethyl (CH3CH2–) part of the molecule. This reaction pathway was identified as the minimum energy path through analysis of the potential energy surface (PES) []. The study further calculated the rate constants of this degradation reaction over a range of temperatures, providing insights into the compound's atmospheric lifetime and persistence [].

Q3: How is computational chemistry used to study this compound?

A3: Computational methods offer valuable insights into the properties and reactivity of this compound. One study used the G3(MP2)//B3LYP level of theory to accurately estimate the gas-phase enthalpy of formation of this compound and related olefinic ethers []. This computational approach proved particularly useful for correcting discrepancies found in previous experimental data [].

Q4: Has this compound been explored in biological systems?

A4: Interestingly, research has shown that the bacterium Burkholderia cepacia G4/PR1 can utilize this compound as a growth substrate []. This growth is dependent on the activity of the toluene 2-monooxygenase enzyme, which oxidizes this compound into ethanol and acetaldehyde []. This finding highlights the potential for bioremediation of this compound and its utilization by specific microorganisms.

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